molecular formula C22H26BrN3O B12558968 4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile CAS No. 189498-09-7

4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile

Cat. No.: B12558968
CAS No.: 189498-09-7
M. Wt: 428.4 g/mol
InChI Key: ARFTVALWAYQLDE-UHFFFAOYSA-N
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Description

4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile is an organic compound characterized by the presence of a diazenyl group, a benzonitrile moiety, and a bromononyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile typically involves a multi-step process:

    Diazotization: The starting material, 4-aminobenzonitrile, undergoes diazotization to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-[(9-bromononyl)oxy]phenol under basic conditions to form the desired azo compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromononyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The azo group can be reduced to form corresponding amines, or oxidized under specific conditions.

    Coupling Reactions: The compound can engage in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates.

    Reduction Products: Corresponding amines.

    Oxidation Products: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a molecular probe or in the study of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer processes, while the bromononyl chain may facilitate binding to hydrophobic regions of proteins or membranes. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile: Similar in structure but with different substituents.

    This compound: Another azo compound with variations in the alkyl chain length or functional groups.

Uniqueness

This compound is unique due to its specific combination of a diazenyl group, a benzonitrile moiety, and a bromononyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

189498-09-7

Molecular Formula

C22H26BrN3O

Molecular Weight

428.4 g/mol

IUPAC Name

4-[[4-(9-bromononoxy)phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C22H26BrN3O/c23-16-6-4-2-1-3-5-7-17-27-22-14-12-21(13-15-22)26-25-20-10-8-19(18-24)9-11-20/h8-15H,1-7,16-17H2

InChI Key

ARFTVALWAYQLDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCCCCCCBr

Origin of Product

United States

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